molecular formula C18H22ClNO2 B13908665 1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride CAS No. 51345-77-8

1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride

Cat. No.: B13908665
CAS No.: 51345-77-8
M. Wt: 319.8 g/mol
InChI Key: JAMXOOWCTJUJQX-UHFFFAOYSA-N
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Description

1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a propanone backbone, a dimethylamino group, and a phenylmethoxyphenyl moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

The synthesis of 1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride typically involves multiple steps:

    Synthetic Routes: The preparation begins with the formation of the core propanone structure, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The phenylmethoxyphenyl group is then attached via electrophilic aromatic substitution.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to enhance the reaction rates. Solvents like dichloromethane or ethanol are commonly used.

    Industrial Production: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of palladium catalysts, can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles like halides or thiols.

    Common Reagents and Conditions: Typical reagents include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and organic solvents. Reaction conditions vary but often involve moderate temperatures and atmospheric pressure.

    Major Products: The major products depend on the type of reaction. For instance, oxidation yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride is utilized in various fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.

    Industry: The compound is employed in the manufacture of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride involves its interaction with molecular targets:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. This is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

    Pathways Involved: The pathways affected depend on the biological context. For example, in enzyme inhibition studies, the compound may block the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

1-Propanone, 3-(dimethylamino)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-Propanone, 3-(dimethylamino)-1-(4-(methoxyphenyl)-, hydrochloride and 1-Propanone, 3-(dimethylamino)-1-(4-(phenylthio)phenyl)-, hydrochloride share structural similarities.

    Uniqueness: The presence of the phenylmethoxy group distinguishes it from other analogs, potentially leading to different reactivity and biological activity profiles.

Properties

CAS No.

51345-77-8

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

3-(dimethylamino)-1-(4-phenylmethoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-19(2)13-12-18(20)16-8-10-17(11-9-16)21-14-15-6-4-3-5-7-15;/h3-11H,12-14H2,1-2H3;1H

InChI Key

JAMXOOWCTJUJQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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